Ethyl 4-amino-3,5-diiodobenzoate
Overview
Description
Ethyl 4-amino-3,5-diiodobenzoate: is an organic compound with the molecular formula C₉H₉I₂NO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with amino and diiodo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3,5-diiodobenzoate can be synthesized through several methods. One common synthetic route involves the iodination of ethyl 4-aminobenzoate. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective iodination at the 3 and 5 positions of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Reactions: Formation of substituted benzoates.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines
Scientific Research Applications
Ethyl 4-amino-3,5-diiodobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including dyes and polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-amino-3,5-diiodobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes
Comparison with Similar Compounds
Ethyl 4-amino-3,5-diiodobenzoate can be compared with other similar compounds, such as:
- Ethyl 4-amino-3-iodobenzoate
- Ethyl 4-amino-3,5-dibromobenzoate
- Ethyl 4-amino-3,5-dichlorobenzoate
Uniqueness:
- Iodine Substitution: The presence of iodine atoms at the 3 and 5 positions of the aromatic ring imparts unique electronic and steric properties, making it distinct from its brominated or chlorinated analogs.
- Reactivity: The compound’s reactivity in substitution and coupling reactions is influenced by the iodine atoms, which can enhance its utility in organic synthesis .
Properties
IUPAC Name |
ethyl 4-amino-3,5-diiodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWBYIITJOICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278874 | |
Record name | ethyl 4-amino-3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-81-7 | |
Record name | Benzoic acid, 4-amino-3,5-diiodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10390 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5400-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-amino-3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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